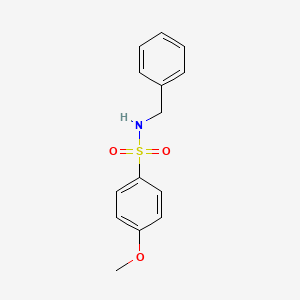

N-benzyl-4-methoxybenzenesulfonamide

Übersicht

Beschreibung

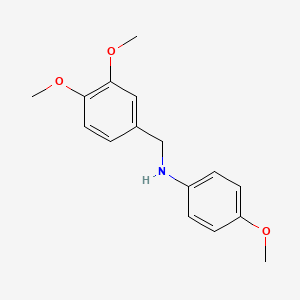

N-Benzyl-4-methoxybenzenesulfonamide is a chemical compound with the linear formula C14H15NO3S . It is a sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

N-Benzyl-4-methoxybenzenesulfonamides can be prepared via a two-step synthetic process. The first step involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide. The second step is the benzylation of the sulfonamide, which affords the substituted N-benzyl-4-methylbenzenesulfonamides .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=S(C(C=C1)=CC=C1OC)(NCC2=CC=CC=C2)=O . This indicates that the compound contains a benzene ring linked to a sulfonamide group and a methoxy group. Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.339 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

N-benzyl-4-methoxybenzenesulfonamide and its derivatives have been studied for their crystal structures. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide exhibit unique supramolecular architectures. The former shows C—H⋯πaryl interactions forming a two-dimensional architecture, while the latter demonstrates C—H⋯O interactions leading to a three-dimensional structure (Rodrigues et al., 2015).

Anticancer and Antitumor Applications

Some derivatives of this compound have shown promise in anticancer research. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide has been identified as a potent cell cycle inhibitor and has progressed to clinical trials as an antimitotic agent (Owa et al., 2002). Furthermore, compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide have been synthesized and characterized for their potential antitumor activities (Stenfors & Ngassa, 2020).

Antimicrobial and Antimycobacterial Agents

This compound derivatives have been explored as antimicrobial agents. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide showed high potency in inhibiting Mycobacterium tuberculosis, higher than some clinical agents (Malwal et al., 2012).

Photodynamic Therapy Applications

Some derivatives of this compound have been used in photodynamic therapy for cancer treatment. The new zinc phthalocyanine substituted with this compound derivative groups has shown potential for use as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

This compound derivatives have been synthesized and evaluated for their enzyme inhibitory activities. For instance, they have been studied as therapeutic agents for Alzheimer’s disease, showing significant acetylcholinesterase inhibitory activity (Abbasi et al., 2018).

Wirkmechanismus

Target of Action

N-Benzyl-4-methoxybenzenesulfonamide primarily targets carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes that play a crucial role in physiological functions such as pH regulation and CO2 transport .

Mode of Action

The compound binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide . The binding profile of secondary sulfonamides, such as this compound, shows a U-shape dependence seen for primary sulfonamides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents for optimal stability . Furthermore, the compound’s efficacy could be influenced by factors such as pH and the presence of other substances in the environment.

Eigenschaften

IUPAC Name |

N-benzyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTRGFYYGHIFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902266 | |

| Record name | NoName_1498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)

![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)

![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)

![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)

![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)